molecular formula C17H20N4O B2508920 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1396816-14-0

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Cat. No.: B2508920
CAS No.: 1396816-14-0
M. Wt: 296.374
InChI Key: HZUMXAPDENZJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety attached to an o-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution with Pyrrolidine: The pyrimidine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.

    Acetamide Formation: The final step involves the acylation of the substituted pyrimidine with o-tolyl acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(morpholin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)10-17(22)20-15-11-16(19-12-18-15)21-8-4-5-9-21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUMXAPDENZJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.